benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-12-11(16-13(19)17-12)7-4-8-15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKSZXZIWPNJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate typically involves the reaction of benzyl chloroformate with N-(3-aminopropyl)imidazolidin-2,5-dione under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazolidinone ring can be oxidized to form imidazolidinedione derivatives.
Reduction: Reduction of the carbonyl groups can lead to the formation of imidazolidinone alcohols.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidinedione derivatives, while reduction can produce imidazolidinone alcohols .
Scientific Research Applications
Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Benzyl N-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (Compound 4)
- Structure : Features a furyl-propyl chain substituted with a quinazolinylmethyl group instead of the dioxoimidazolidin-4-yl group.
- Synthesis : Prepared via BF3•OEt2-catalyzed reaction in MeCN under reflux, followed by KHCO3 workup .
- Key Data: IR: Absorptions at 1720 cm⁻¹ (carbamate C=O) and 1660 cm⁻¹ (quinazolinone C=O). NMR: Signals at δ 7.2–8.1 ppm (aromatic protons) and δ 4.3 ppm (methylene groups).
- Comparison: The quinazolinone moiety introduces aromaticity and planar rigidity, contrasting with the hydrogen-bonding imidazolidinedione in the target compound.
(b) Benzyl N-[3-(5-Methyl-2-furyl)propyl]carbamate (Compound 10)
- Structure : Contains a 5-methylfuryl group instead of the dioxoimidazolidin-4-yl group.
- Synthesis : Similar BF3•OEt2/MeCN conditions but without subsequent basic extraction .
- Key Data :
- MS : Molecular ion peak at m/z 303 (M⁺).
- Comparison : The methylfuryl group confers hydrophobicity and reduced polarity compared to the target compound’s hydrophilic dioxoimidazolidin-4-yl group.
Analogues from CAS Registry ()
- Benzyl N-[3-bromo-4-(3-fluorophenoxy)phenyl]carbamate (CAS 2680742-76-9): Bromine and fluorophenoxy substituents increase molecular weight and electronegativity .
Comparative Analysis Table
Research Implications
- Reactivity : The dioxoimidazolidin-4-yl group in the target compound may enhance nucleophilic reactivity at the carbonyl groups compared to furyl or quinazolinyl analogs .
- Solubility : Polar substituents like imidazolidinedione likely improve aqueous solubility relative to methylfuryl or brominated analogs.
Biological Activity
Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group attached to a carbamate moiety, linked to a propyl chain that connects to an imidazolidinone ring. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit metalloproteinases, particularly those involved in inflammatory processes. This inhibition can reduce tissue remodeling and inflammation, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, potentially acting against viruses such as HIV. The presence of the benzyl moiety is thought to enhance its bioactivity by improving membrane permeability .
- Anti-cancer Potential : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may have anti-cancer properties. Further research is needed to elucidate this effect specifically for this compound.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Inflammatory Conditions : A study demonstrated the efficacy of similar compounds in reducing symptoms of arthritis in animal models by inhibiting metalloproteinases involved in joint degradation. The results indicated significant improvement in joint mobility and reduction in inflammatory markers .
- Antiviral Studies : In vitro testing showed that derivatives of this compound exhibited dose-dependent inhibition of HIV replication in cultured cells. This suggests potential for development as an antiviral therapeutic agent .
- Cancer Research : A recent investigation into structurally related compounds revealed their ability to trigger programmed cell death in breast cancer cell lines. This highlights the need for further exploration into the anti-cancer potential of this compound .
Q & A
Q. What established synthetic routes exist for benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate, and what reaction parameters critically influence yield?
Methodological Answer: The compound can be synthesized via carbamate coupling reactions. For example, analogous carbamate derivatives are prepared by reacting amines with benzyl chloroformate in acetonitrile (MeCN) under acidic catalysis (e.g., BF₃·OEt₂) . Key parameters include:
- Solvent choice : Polar aprotic solvents like MeCN enhance reactivity.
- Catalyst : Lewis acids (e.g., BF₃) improve electrophilic activation.
- Temperature : Reflux conditions (e.g., 80°C) optimize reaction rates.
Post-synthesis, purification via silica gel chromatography (eluent: AcOEt/hexane) is recommended, yielding ~36% pure product .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Characteristic peaks include:
- Benzyl protons: δ 7.2–7.4 ppm (multiplet, aromatic).
- Urea protons (imidazolidinone): δ 8.1–8.3 ppm (broad singlet) .
- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O) at ~1700 cm⁻¹ (carbamate) and ~1650 cm⁻¹ (imidazolidinone) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (C₁₅H₁₇N₃O₄: ~303.3 g/mol).
Q. What analytical methods are recommended for assessing purity and stability under varying conditions?
Methodological Answer:
- HPLC : Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to detect degradation products.
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 7–14 days. Monitor degradation via TLC or HPLC .
Advanced Research Questions
Q. How does the 2,5-dioxoimidazolidin-4-yl moiety influence reactivity in nucleophilic or electrophilic environments?
Methodological Answer: The imidazolidinone ring exhibits dual reactivity:
- Nucleophilic Sites : The NH groups participate in hydrogen bonding or alkylation (e.g., with methyl iodide in DMF at 50°C).
- Electrophilic Carbonyls : The C=O groups undergo condensation with hydrazines or Grignard reagents.
For example, in acidic conditions (5N HCl/MeCN), the ring may hydrolyze, requiring careful pH control during synthesis .
Q. What computational tools are suitable for modeling crystal packing or conformational dynamics?
Methodological Answer:
- Mercury Software : Visualize crystal structures and compare packing motifs (e.g., hydrogen-bonding networks) .
- Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G* basis set) to predict spectroscopic properties or tautomeric equilibria .
- SHELX Suite : Refine X-ray diffraction data; resolve ambiguities in crystallographic parameters (e.g., displacement ellipsoids) .
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere).
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., benzyl carbamates with imidazolidinone substituents) .
- Advanced Analytics : Use high-field NMR (≥500 MHz) or X-ray crystallography to resolve peak overlaps or stereochemical ambiguities .
Q. What strategies mitigate degradation during long-term storage or experimental use?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
